2-Methylbenzenesulfonic acid
CAS No.: 88-20-0
Cat. No.: VC20747314
Molecular Formula: C7H8O3S
Molecular Weight: 172.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 88-20-0 |
|---|---|
| Molecular Formula | C7H8O3S |
| Molecular Weight | 172.2 g/mol |
| IUPAC Name | 2-methylbenzenesulfonic acid |
| Standard InChI | InChI=1S/C7H8O3S/c1-6-4-2-3-5-7(6)11(8,9)10/h2-5H,1H3,(H,8,9,10) |
| Standard InChI Key | LBLYYCQCTBFVLH-UHFFFAOYSA-N |
| SMILES | CC1=CC=CC=C1S(=O)(=O)O |
| Canonical SMILES | CC1=CC=CC=C1S(=O)(=O)O |
Introduction
Physical and Chemical Properties
Physical Properties
2-Methylbenzenesulfonic acid typically appears as a white crystalline solid at room temperature. It is highly soluble in water due to the polar sulfonic acid group, which can readily ionize in aqueous solutions. The compound also exhibits solubility in various polar organic solvents.
Table 2.1: Key Physical Properties of 2-Methylbenzenesulfonic Acid
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 172.2 g/mol | |
| Physical State | White crystalline solid | |
| CAS Number | 88-20-0 | |
| Formula | C7H8O3S | |
| Water Solubility | High | |
| Collision Cross Section | 131.9 Ų [M-H]- |
Spectroscopic Data
The spectroscopic profile of 2-methylbenzenesulfonic acid provides valuable information for its identification and characterization. Mass spectrometry data reveals distinctive fragmentation patterns that aid in analytical identification.
Table 2.2: Mass Spectrometry Data for 2-Methylbenzenesulfonic Acid
| m/z | Relative Intensity |
|---|---|
| 171.012138 | 999 |
| 79.957363 | 82 |
| 107.050238 | 46 |
| 79.957363 | 999 |
| 79.990378 | 58 |
| 107.050238 | 19 |
| 80.026763 | 11 |
Source: PubChem Mass Spectrometry Data
Hydrate Form
2-Methylbenzenesulfonic acid can exist in a hydrated form, known as 2-methylbenzenesulfonic acid hydrate (C7H8O3S·H2O), with a molecular weight of 190.22 g/mol. This hydrate has its own distinct CID in the PubChem database (12496995) and has several synonyms including "Benzenesulfonic acid, 2-methyl-, hydrate (1:1)" and "toluene sulphonic acid monohydrate" . The hydrate form is chemically similar to the anhydrous form but contains one water molecule per molecule of 2-methylbenzenesulfonic acid.
Synthesis and Production Methods
Laboratory Synthesis
The primary method for synthesizing 2-methylbenzenesulfonic acid involves the sulfonation of toluene. This reaction pathway employs concentrated sulfuric acid as both the reagent and solvent. The reaction typically proceeds through an electrophilic aromatic substitution mechanism, where the sulfonic acid group is introduced onto the benzene ring .
The general reaction can be represented as:
C6H5CH3 + H2SO4 → CH3C6H4SO3H + H2O
In this reaction, the methyl group on toluene directs the incoming sulfonic acid group primarily to the ortho and para positions. To obtain 2-methylbenzenesulfonic acid specifically (the ortho isomer), reaction conditions must be carefully controlled to favor ortho substitution over para substitution.
Purification Methods
After synthesis, the crude 2-methylbenzenesulfonic acid requires purification to achieve the desired purity level. Commercial preparations typically achieve a purity of approximately 95%, as indicated in product specifications . Purification methods may include recrystallization, distillation under reduced pressure, or chromatographic techniques depending on the scale and required purity.
Chemical Reactivity
Acid-Base Properties
As a sulfonic acid, 2-methylbenzenesulfonic acid is a strong acid with a high degree of dissociation in aqueous solutions. The sulfonic acid group readily donates a proton, resulting in the formation of 2-methylbenzenesulfonate anion. This property makes it useful as an acid catalyst in various organic reactions.
Reactivity in Organic Synthesis
The sulfonic acid group in 2-methylbenzenesulfonic acid can participate in various transformations, including:
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Esterification reactions to form sulfonate esters
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Nucleophilic substitution reactions where the sulfonic acid group acts as a leaving group
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Acid-catalyzed reactions including dehydration, condensation, and rearrangements
The methyl group at the ortho position can also undergo further functionalization, such as oxidation to a carboxylic acid or halogenation, providing pathways to more complex derivatives.
Applications and Uses
Industrial Applications
2-Methylbenzenesulfonic acid finds applications in various industrial processes due to its acidic properties and chemical reactivity. Common applications include:
-
Catalyst in esterification and condensation reactions
-
Intermediate in the synthesis of pharmaceuticals and fine chemicals
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Component in dye manufacturing processes
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Acidic catalyst in organic synthesis
Analytical Applications
In analytical chemistry, 2-methylbenzenesulfonic acid and its derivatives have been employed in various methodologies. For instance, related compounds have been investigated for their presence in food colorants such as FD&C Red No. 40 . High-pressure liquid chromatography (HPLC) methods have been developed for the detection and quantification of these compounds in commercial products.
Related Compounds
Isomers and Derivatives
2-Methylbenzenesulfonic acid is one of three isomeric forms of methylbenzenesulfonic acid, the others being 3-methylbenzenesulfonic acid (meta-toluenesulfonic acid) and 4-methylbenzenesulfonic acid (para-toluenesulfonic acid). The latter, commonly abbreviated as p-TSA, is more widely used in organic synthesis compared to the ortho isomer.
More complex derivatives of 2-methylbenzenesulfonic acid include substituted variants such as 4,4′-(Diazoamino)-bis(5-methoxy-2-methylbenzenesulfonic acid), which has been studied in the context of food colorants .
Structural Comparison
Table 6.1: Comparison of 2-Methylbenzenesulfonic Acid with Related Compounds
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|
| 2-Methylbenzenesulfonic acid | 88-20-0 | C7H8O3S | 172.2 |
| 2-Methylbenzenesulfonic acid hydrate | 1914148-59-6 | C7H8O3S·H2O | 190.22 |
| 4-Methylbenzenesulfonic acid (p-TSA) | 104-15-4 | C7H8O3S | 172.2 |
| 3-Methylbenzenesulfonic acid (m-TSA) | 80-48-8 | C7H8O3S | 172.2 |
Analytical Methods for Detection and Quantification
Spectroscopic Methods
Various spectroscopic techniques can be employed for the identification and quantification of 2-methylbenzenesulfonic acid, including:
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Infrared spectroscopy (IR): The sulfonic acid group shows characteristic absorption bands in the IR spectrum
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Nuclear Magnetic Resonance (NMR): Both proton and carbon NMR provide information about the molecular structure
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Mass spectrometry: As shown in Table 2.2, mass spectrometry provides distinctive fragmentation patterns
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) is commonly used for the separation and quantification of 2-methylbenzenesulfonic acid and related compounds. The retention time and separation conditions depend on the specific column and mobile phase employed.
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